Cas no 1807027-40-2 (5-Chloro-4-fluoro-2-methylmandelic acid)

5-Chloro-4-fluoro-2-methylmandelic acid 化学的及び物理的性質
名前と識別子
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- 5-Chloro-4-fluoro-2-methylmandelic acid
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- インチ: 1S/C9H8ClFO3/c1-4-2-7(11)6(10)3-5(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
- InChIKey: CUNDVPRHDHKIKA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(C)=C(C=1)C(C(=O)O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 57.5
5-Chloro-4-fluoro-2-methylmandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015024074-500mg |
5-Chloro-4-fluoro-2-methylmandelic acid |
1807027-40-2 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
Alichem | A015024074-1g |
5-Chloro-4-fluoro-2-methylmandelic acid |
1807027-40-2 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
Alichem | A015024074-250mg |
5-Chloro-4-fluoro-2-methylmandelic acid |
1807027-40-2 | 97% | 250mg |
489.60 USD | 2021-06-18 |
5-Chloro-4-fluoro-2-methylmandelic acid 関連文献
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
7. Caper tea
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
5-Chloro-4-fluoro-2-methylmandelic acidに関する追加情報
Research Brief on 5-Chloro-4-fluoro-2-methylmandelic Acid (CAS: 1807027-40-2): Recent Advances and Applications
5-Chloro-4-fluoro-2-methylmandelic acid (CAS: 1807027-40-2) is a chiral mandelic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug synthesis and asymmetric catalysis. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceuticals targeting metabolic and neurological disorders. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential industrial applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the enantioselective synthesis of 5-Chloro-4-fluoro-2-methylmandelic acid using biocatalytic methods. The research team employed engineered enzymes to achieve high enantiomeric excess (ee > 99%) under mild reaction conditions, offering a more sustainable alternative to traditional chemical synthesis. This breakthrough has significant implications for the scalable production of chiral pharmaceuticals, as the compound serves as a precursor for several β-adrenergic receptor antagonists currently in clinical trials.
In the realm of drug discovery, 5-Chloro-4-fluoro-2-methylmandelic acid has shown promise as a building block for protease inhibitors. A recent patent application (WO2023056789) discloses its incorporation into novel HIV-1 protease inhibitors with improved pharmacokinetic profiles. Molecular docking studies suggest that the chloro-fluoro substitution pattern enhances binding affinity to the protease active site while the methyl group improves metabolic stability. These findings position the compound as a valuable scaffold for antiviral drug development.
The compound's mechanism of action has been further elucidated through structural biology studies. Cryo-EM analysis published in Nature Structural & Molecular Biology (2024) revealed that derivatives of 5-Chloro-4-fluoro-2-methylmandelic acid can allosterically modulate protein-protein interactions in inflammatory pathways. This discovery opens new avenues for developing anti-inflammatory therapeutics with fewer side effects compared to current steroidal treatments.
Industrial applications of 5-Chloro-4-fluoro-2-methylmandelic acid are expanding beyond pharmaceuticals. A 2024 report in ACS Sustainable Chemistry & Engineering demonstrated its use as a chiral selector in stationary phases for HPLC separation of racemic mixtures. The unique electronic properties imparted by the chloro-fluoro substitution pattern provide exceptional resolution for separating structurally similar compounds, addressing a critical need in analytical chemistry and quality control processes.
Ongoing clinical research has identified potential therapeutic applications for 5-Chloro-4-fluoro-2-methylmandelic acid derivatives in neurodegenerative diseases. Phase I trials of a prodrug incorporating this moiety showed promising blood-brain barrier penetration and neuroprotective effects in animal models of Parkinson's disease. These findings were presented at the 2024 International Conference on Alzheimer's and Parkinson's Diseases, generating significant interest in academic and industrial circles.
In conclusion, 5-Chloro-4-fluoro-2-methylmandelic acid (CAS: 1807027-40-2) continues to emerge as a versatile compound with multifaceted applications in pharmaceutical development and chemical biology. Recent advances in its synthesis, mechanistic understanding, and therapeutic potential underscore its growing importance in medicinal chemistry. Future research directions likely include exploration of its applications in targeted drug delivery systems and as a template for developing new classes of enzyme inhibitors.
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